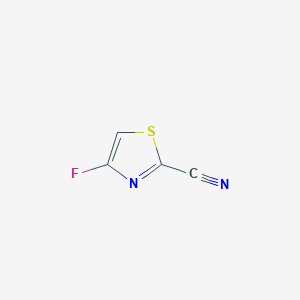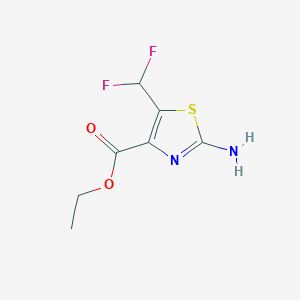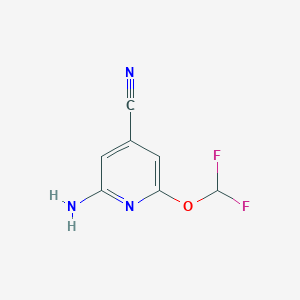
4-Fluorothiazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorothiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C4HFN2S and a molecular weight of 128.13 g/mol It features a thiazole ring substituted with a fluorine atom at the 4-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorothiazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzonitrile with thiourea under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorothiazole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring .
Scientific Research Applications
4-Fluorothiazole-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and fluorescent probes.
Biological Studies: Researchers utilize this compound in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Fluorothiazole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or modulating receptor activity. The presence of the fluorine atom and cyano group can enhance binding affinity and specificity to molecular targets. The thiazole ring structure allows for interactions with various biological pathways, contributing to its efficacy in different therapeutic areas .
Comparison with Similar Compounds
Thiazole: A parent compound with a similar ring structure but without the fluorine and cyano substituents.
4-Chlorothiazole-2-carbonitrile: Similar to 4-Fluorothiazole-2-carbonitrile but with a chlorine atom instead of fluorine.
2-Aminothiazole: Contains an amino group at the 2-position instead of a cyano group.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and cyano group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the cyano group increases its reactivity and potential for further functionalization .
Properties
CAS No. |
1638764-57-4 |
|---|---|
Molecular Formula |
C4HFN2S |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-fluoro-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C4HFN2S/c5-3-2-8-4(1-6)7-3/h2H |
InChI Key |
KPLNIBCFSYGKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11788751.png)

![1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B11788765.png)




![N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11788826.png)
![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)





